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molecular formula C13H15BrO4 B1628027 Tert-butyl 2-(2-bromo-4-formylphenoxy)acetate CAS No. 850349-12-1

Tert-butyl 2-(2-bromo-4-formylphenoxy)acetate

Cat. No. B1628027
M. Wt: 315.16 g/mol
InChI Key: DXIMGGKOTCJKAJ-UHFFFAOYSA-N
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Patent
US08822467B2

Procedure details

To a solution of 3-bromo-4-hydroxybenzaldehyde (100 g, 50 mol, 1 eq) in acetone (500 mL) was added potassium carbonate (135 g, 100 mmol, 2 eq) followed by t-butyl 2-bromoacetate (100 g, 50 mmol, 1 eq). After stirring at room temperature for 2 h, the acetone was removed in vacuo and the resultant residue was washed with water to give 150 g (89%) of t-butyl 2-(2-bromo-4-formylphenoxy)acetate (1).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
135 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=[O:6].C(=O)([O-])[O-].[K+].[K+].Br[CH2:18][C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20]>CC(C)=O>[Br:1][C:2]1[CH:3]=[C:4]([CH:5]=[O:6])[CH:7]=[CH:8][C:9]=1[O:10][CH2:18][C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20] |f:1.2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1O
Name
Quantity
135 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the acetone was removed in vacuo
WASH
Type
WASH
Details
the resultant residue was washed with water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(OCC(=O)OC(C)(C)C)C=CC(=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 150 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 951.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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